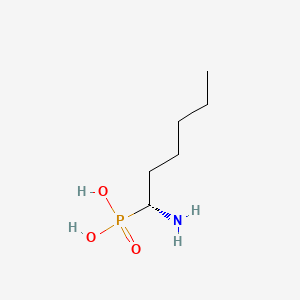![molecular formula C9H7ClF3NO B1623992 N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide CAS No. 344-53-6](/img/structure/B1623992.png)
N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide
Vue d'ensemble
Description
N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide, also known as 4-chloro-N-trifluoromethylbenzamide (CFTBA), is an organic compound used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 91-93 °C. CFTBA is a relatively new compound, first synthesized in the early 2000s, and has become increasingly popular among researchers due to its versatility and effectiveness in a variety of research applications.
Applications De Recherche Scientifique
Degradation and Environmental Impact
N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide, as part of the acetamide family, has been the subject of extensive research due to its environmental significance. Advanced oxidation processes (AOPs) have been employed to degrade acetaminophen (ACT), a related compound, in aqueous media. This degradation leads to various by-products, including acetamide, and has significant implications for environmental toxicity. Understanding the degradation pathways and biotoxicity of these by-products is crucial for enhancing the degradation techniques and mitigating their environmental impact (Qutob et al., 2022).
Chemical Reactivity and Synthesis
The compound's utility in chemical synthesis, especially in creating heterocyclic systems, has been a focal point of research. Studies highlight the method of preparation and the chemical reactivity of related acetamide derivatives, demonstrating their importance as intermediates in synthesizing various synthetically useful and novel heterocyclic systems (Gouda et al., 2015).
Pharmacodynamics and Pharmacokinetics
In pharmacology, understanding the biological effects of acetamide derivatives is crucial. This includes analyzing the toxicological profiles of various acetamide compounds and their metabolic pathways. These studies provide insights into the biological responses and potential usage of these chemicals in various applications, reflecting the material's biology and its proposed usage (Kennedy, 2001).
Role in Synthetic Organic Chemistry
The role of N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide in synthetic organic chemistry, particularly in relation to the N-Ar axis, has been explored in depth. This includes the development of chemoselective N-acylation reagents and the study of chiral axes in acyclic imide-Ar bonds, which are significant for creating ligands for asymmetric transition metal catalysts. These studies contribute to the understanding of the structure-reactivity relationship and the chemoselectivity of N-acylation reagents (Kondo & Murakami, 2001).
Propriétés
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO/c1-5(15)14-8-3-2-6(10)4-7(8)9(11,12)13/h2-4H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNOWIFMPCHWNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424223 | |
| Record name | N-[4-Chloro-2-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide | |
CAS RN |
344-53-6 | |
| Record name | N-[4-Chloro-2-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-[(4-Chlorophenyl)sulfanyl]-2-thiophenecarbaldehyde](/img/structure/B1623923.png)



![(2S)-2-amino-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-3-phenylpropanamide](/img/structure/B1623930.png)
![2,2,2-trifluoro-N-[(3R)-pyrrolidin-3-yl]acetamide](/img/structure/B1623931.png)
